(2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid
Description
The compound “(2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid” is a bicyclic heterocycle featuring a pyrrolidine ring fused to a 1,2-thiazole system. Key structural attributes include:
- Stereochemistry: The (2S,3aR) configuration defines the spatial arrangement of the chiral centers.
- Functional Groups: A sulfone group (1,1-dioxo) on the thiazole ring and a carboxylic acid at the 2-position.
- Electronic Profile: The sulfone and carboxylic acid groups impart strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-8-3-2-4-9(8)14(12,13)6(5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHLKYQHASWNBN-POYBYMJQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1S(=O)(=O)C(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1S(=O)(=O)[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the ring, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . Major products formed from these reactions include sulfoxides, sulfones, and substituted isothiazole derivatives .
Scientific Research Applications
(2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can activate or inhibit specific biochemical pathways, enzymes, or receptors, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Core Structural Differences
| Feature | Target Compound | Compound 1l/2d (Imidazo[1,2-a]pyridines) |
|---|---|---|
| Bicyclic System | Pyrrolo[1,2-b][1,2]thiazole | Imidazo[1,2-a]pyridine |
| Heteroatoms | Sulfur (S), Nitrogen (N) in thiazole | Nitrogen (N) in imidazole and pyridine |
| Key Substituents | Sulfone (SO₂), carboxylic acid | Nitrophenyl, cyano, ester groups |
Physicochemical Properties
| Property | Target Compound | Compound 1l | Compound 2d |
|---|---|---|---|
| Melting Point | Not reported in evidence | 243–245°C | 215–217°C |
| Polarity | High (due to SO₂ and -COOH) | Moderate (esters, nitro) | Moderate (esters, benzyl) |
| Solubility | Likely polar solvent-soluble | Organic solvent-soluble | Organic solvent-soluble |
Spectroscopic Signatures
Key Differentiators and Implications
Reactivity: The target’s sulfone and carboxylic acid groups enhance electrophilicity, making it amenable to nucleophilic substitutions or metal-catalyzed coupling reactions. In contrast, 1l/2d’s nitro and cyano groups favor reduction or hydrolysis.
Crystallography : Structural determination of the target would rely on tools like SHELX , whereas 1l/2d were validated via NMR and MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
